6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. The presence of bromine and methyl groups in its structure makes it a valuable scaffold for further functionalization and development of new therapeutic agents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Biochemical Analysis
Biochemical Properties
6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors to modulate gene expression, while in the mitochondria, it can affect mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-bromo-3,5-dimethylpyridine with formamide, followed by cyclization in the presence of a strong acid such as sulfuric acid . Another approach involves the use of multicomponent reactions, where the starting materials undergo a series of transformations to form the desired imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced to form dihydroimidazo[1,2-a]pyridines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydroimidazo[1,2-a]pyridines.
Mechanism of Action
The mechanism of action of 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine is unique due to the specific positioning of its bromine and methyl groups, which can influence its reactivity and biological activity. This structural uniqueness allows for targeted functionalization and the development of derivatives with enhanced properties .
Properties
IUPAC Name |
6-bromo-3,8-dimethylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-7(2)4-11-9(6)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYJYBYJAZVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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